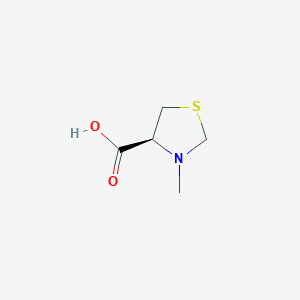
(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is an organic compound with the molecular formula C5H9NO2S It is a derivative of thiazolidine and is characterized by the presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) typically involves the reaction of thiazolidine with a suitable carboxylating agent. One common method is the reaction of thiazolidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetylthiazolidine-4-carboxylic acid: Similar structure but with an acetyl group instead of a methyl group.
Thiazolidine-4-carboxylic acid: Lacks the methyl group present in 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI).
Uniqueness
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
106357-10-2 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.2 g/mol |
Nom IUPAC |
(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
HAWVIMZLOKHWMU-SCSAIBSYSA-N |
SMILES |
CN1CSCC1C(=O)O |
SMILES isomérique |
CN1CSC[C@@H]1C(=O)O |
SMILES canonique |
CN1CSCC1C(=O)O |
Synonymes |
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















